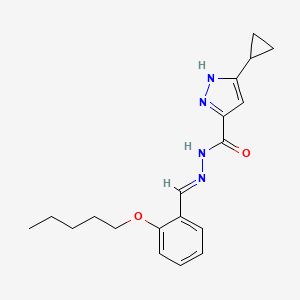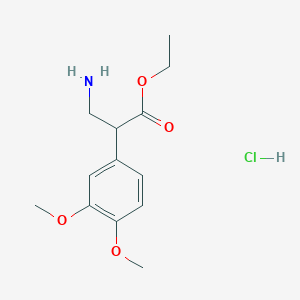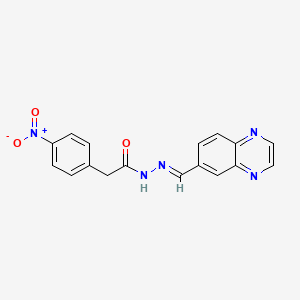
Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of benzoic acid, which is a common structure in many pharmaceuticals and other biologically active compounds . The presence of the dimethylamino group suggests that it could potentially have interesting biological activity, as this group is often found in drugs and other bioactive molecules .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques such as X-ray diffraction, FTIR, NMR, and UV spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, solubility, and spectral properties can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research on thiophene-3-carboxamide derivatives, closely related to Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate, has shown promising antibacterial and antifungal properties. These compounds, including 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide and its analogs, exhibit significant activity against a range of microbial strains. The molecular structure, characterized by the positioning of the dimethylamino and thiophene rings, plays a crucial role in their biological activity, highlighting their potential in the development of new antimicrobial agents (Vasu et al., 2003).
Supramolecular Chemistry
The study of methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, a compound with structural similarities, emphasizes the importance of supramolecular interactions in crystal formation. The compound demonstrates how hydrogen bonding, π–π interactions, and weak C–H···O contacts can influence the assembly of complex molecular structures, offering insights into the design of advanced materials with specific properties (Kranjc et al., 2012).
Antimicrobial Activity and Molecular Modeling
A series of sulfonamide derivatives, structurally related to the compound , displayed notable antimicrobial efficacy against various bacteria and fungi. The incorporation of the dimethylamino moiety and subsequent molecular modeling within the active sites of target enzymes suggest a mechanistic foundation for their activity, highlighting the potential for developing novel antimicrobial therapies (Ghorab et al., 2017).
Organic Synthesis and Heterocyclic Chemistry
Methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with a similar functional group arrangement, has been utilized in the synthesis of various heterocyclic structures, demonstrating the versatility of such compounds in organic synthesis. The reactions with different nucleophiles leading to the formation of fused pyranones and other heterocycles showcase the potential of these compounds in medicinal chemistry and drug design (Ornik et al., 1990).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[[4-(dimethylamino)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-10-11(2)23-16(14(10)17(21)22-5)18-15(20)12-6-8-13(9-7-12)19(3)4/h6-9H,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCLWLFFMMTMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(dimethylamino)benzamido)-4,5-dimethylthiophene-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2664302.png)

![(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664304.png)


![N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2664311.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2664312.png)

![8-(2,5-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2664317.png)

![2-[3-(3,4-Dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2664321.png)
![[4-(4-Cyanophenyl)phenyl] 4-decylbenzoate](/img/structure/B2664322.png)

![4-(4-fluorobenzyl)-5-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2664325.png)